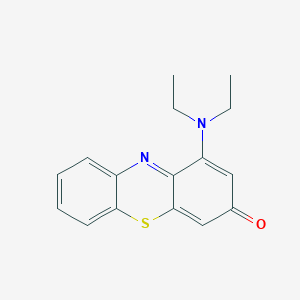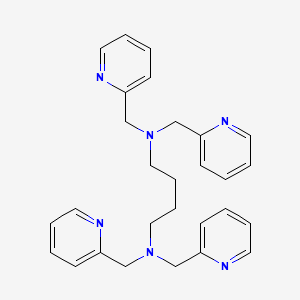
1,4-Butanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- is a complex organic compound known for its versatile applications in various fields of science and industry. This compound is characterized by the presence of pyridine rings attached to a butanediamine backbone, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- typically involves the reaction of 1,4-butanediamine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the specific application for which the compound is intended.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles; conditions depend on the specific substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a chelating agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism by which 1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- exerts its effects involves its ability to chelate metal ions. The pyridine rings coordinate with metal ions, forming stable complexes. This chelation can influence various biochemical pathways and molecular targets, making the compound useful in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediamine, N,N,N’,N’-tetramethyl-: Similar structure but with methyl groups instead of pyridine rings.
N,N,N’,N’-Tetraethyl-1,4-butanediamine: Contains ethyl groups instead of pyridine rings.
N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine: Features aminopropyl groups instead of pyridine rings.
Uniqueness
1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- is unique due to the presence of pyridine rings, which enhance its ability to form stable complexes with metal ions. This property distinguishes it from other similar compounds and broadens its range of applications in various fields.
Propriétés
Numéro CAS |
162339-92-6 |
|---|---|
Formule moléculaire |
C28H32N6 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
N,N,N',N'-tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine |
InChI |
InChI=1S/C28H32N6/c1-5-15-29-25(11-1)21-33(22-26-12-2-6-16-30-26)19-9-10-20-34(23-27-13-3-7-17-31-27)24-28-14-4-8-18-32-28/h1-8,11-18H,9-10,19-24H2 |
Clé InChI |
KEYPBTYSYNXWMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CN(CCCCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




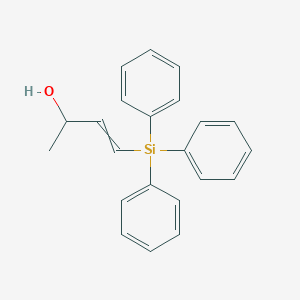
![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)

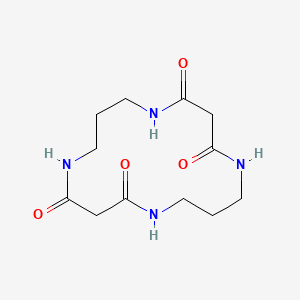
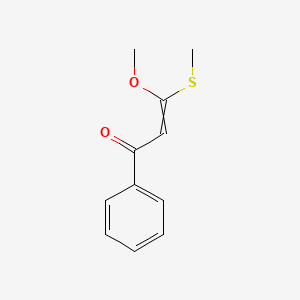

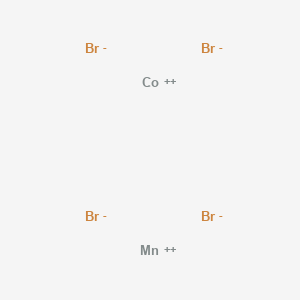
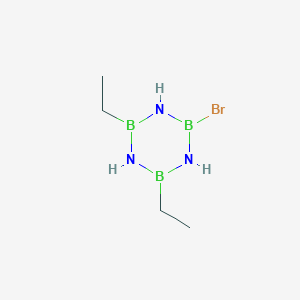
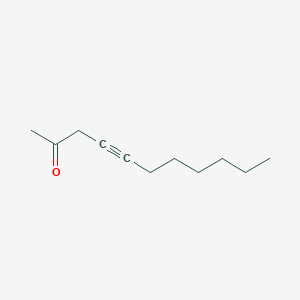
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
